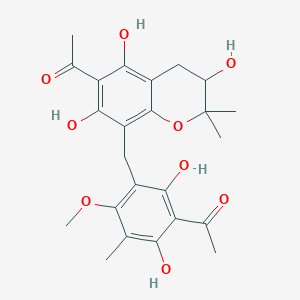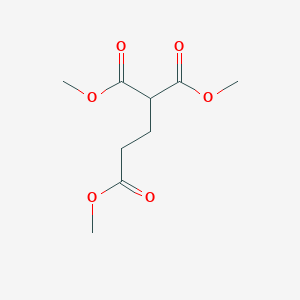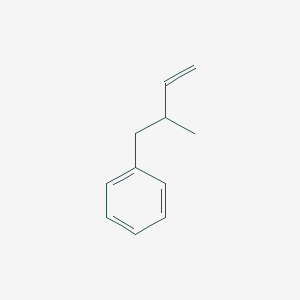
Benzene, (2-methyl-3-butenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene, (2-methyl-3-butenyl)-, also known as geranylbenzene, is an organic compound with the chemical formula C15H18. It is a colorless liquid with a floral aroma and is commonly used in the fragrance and flavoring industry. In recent years, there has been growing interest in the scientific research application of geranylbenzene due to its potential health benefits.
Mecanismo De Acción
The mechanism of action of Benzene, (2-methyl-3-butenyl)-ne is not fully understood, but it is believed to act through multiple pathways. It has been shown to inhibit the production of reactive oxygen species (ROS) and to scavenge free radicals, which can cause oxidative damage to cells. It also appears to modulate the activity of various enzymes and transcription factors involved in inflammation and cancer development.
Efectos Bioquímicos Y Fisiológicos
Geranylbenzene has been shown to have a number of biochemical and physiological effects. It has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. It has also been shown to inhibit the growth of various types of bacteria and fungi. In addition, it has been found to induce apoptosis (programmed cell death) in cancer cells and to inhibit the proliferation of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Geranylbenzene has several advantages for use in lab experiments. It is readily available and relatively inexpensive. It is also easy to synthesize and has a low toxicity profile. However, it has some limitations, including its low solubility in water and its potential instability under certain conditions.
Direcciones Futuras
There are several future directions for research on Benzene, (2-methyl-3-butenyl)-ne. One area of interest is its potential as a natural insecticide. It has been shown to be effective against a variety of insect pests, including mosquitoes, and could be a safer alternative to synthetic insecticides. Another area of interest is its potential as a chemopreventive agent against cancer. Further studies are needed to determine its efficacy and safety in this regard. Finally, there is growing interest in the use of Benzene, (2-methyl-3-butenyl)-ne as a natural preservative in the food and cosmetic industries.
Métodos De Síntesis
Geranylbenzene can be synthesized through various methods, including the Friedel-Crafts alkylation of benzene with geraniol, the condensation of benzaldehyde with geraniol, or the hydrogenation of geraniol with a palladium catalyst. The most common method involves the reaction of geraniol with benzene in the presence of an acid catalyst.
Aplicaciones Científicas De Investigación
Geranylbenzene has been the subject of numerous scientific studies due to its potential health benefits. It has been found to possess antioxidant, anti-inflammatory, and antimicrobial properties. In addition, it has been shown to have potential as a natural insecticide and as a chemopreventive agent against cancer.
Propiedades
Número CAS |
1647-06-9 |
|---|---|
Nombre del producto |
Benzene, (2-methyl-3-butenyl)- |
Fórmula molecular |
C11H14 |
Peso molecular |
146.23 g/mol |
Nombre IUPAC |
2-methylbut-3-enylbenzene |
InChI |
InChI=1S/C11H14/c1-3-10(2)9-11-7-5-4-6-8-11/h3-8,10H,1,9H2,2H3 |
Clave InChI |
SNPJDWADMNXVRG-UHFFFAOYSA-N |
SMILES |
CC(CC1=CC=CC=C1)C=C |
SMILES canónico |
CC(CC1=CC=CC=C1)C=C |
Otros números CAS |
1647-06-9 |
Sinónimos |
(2-Methyl-3-butenyl)benzene |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-amino-N-[3-(2-chlorobenzoyl)thiophen-2-yl]acetamide](/img/structure/B154316.png)
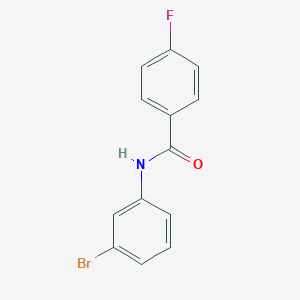
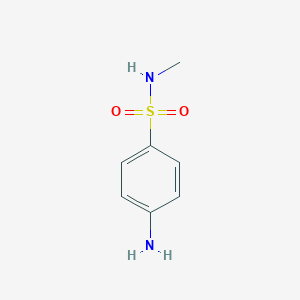
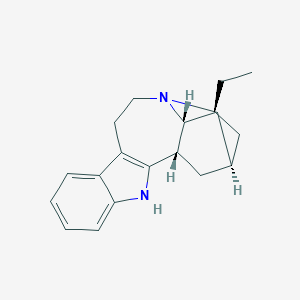
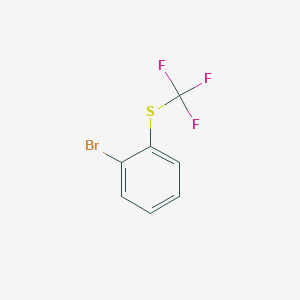
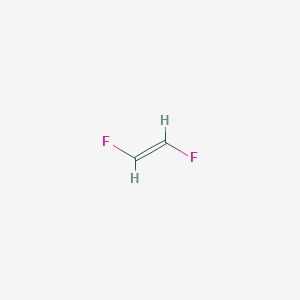
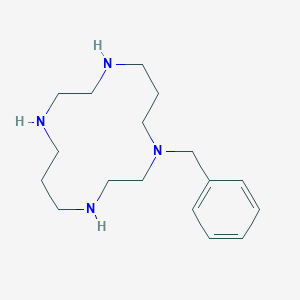
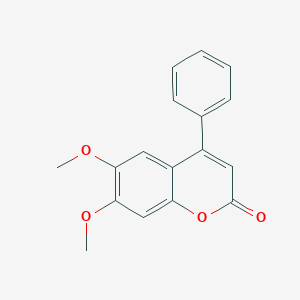
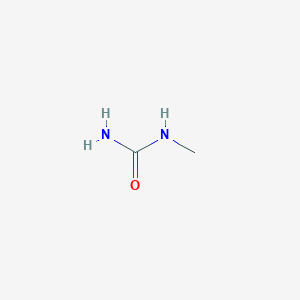
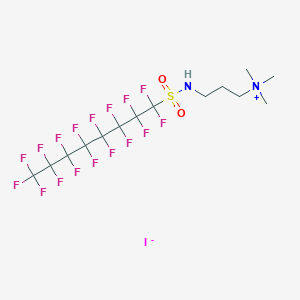
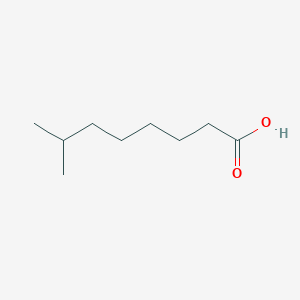
![tert-butyl N-[(7S)-1,2,3,10-tetramethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]carbamate](/img/structure/B154344.png)
